

# An In-depth Technical Guide to (2-Bromoethyl)cyclohexane (CAS: 1647-26-3)

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## Compound of Interest

Compound Name: (2-Bromoethyl)cyclohexane

Cat. No.: B041411

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-Bromoethyl)cyclohexane**, a key building block in organic synthesis with applications in medicinal chemistry. This document details its chemical and physical properties, spectroscopic profile, safety and handling guidelines, and experimental protocols for its synthesis and characteristic reactions.

## Chemical and Physical Properties

**(2-Bromoethyl)cyclohexane**, also known as 2-cyclohexylethyl bromide, is a colorless to pale yellow liquid.<sup>[1]</sup> It is a versatile bifunctional molecule, featuring a reactive bromo group attached to a cyclohexylethyl scaffold. This combination of a lipophilic cyclohexane ring and a reactive alkyl bromide makes it a valuable intermediate in the synthesis of more complex molecules.<sup>[2]</sup> It is stable under normal conditions, combustible, and incompatible with strong oxidizing agents.<sup>[2]</sup>

Table 1: Physical and Chemical Properties of **(2-Bromoethyl)cyclohexane**

Property	Value	Reference(s)
CAS Number	1647-26-3	[3]
Molecular Formula	C <sub>8</sub> H <sub>15</sub> Br	[3]
Molecular Weight	191.11 g/mol	[3]
Appearance	Clear colorless to pale yellow liquid	[4]
Boiling Point	209 °C (at 760 mmHg)	[5]
70-71 °C (at 6 mmHg)	[6]	
Density	1.221 g/cm <sup>3</sup> at 25 °C	[5]
Refractive Index	1.490 (n <sub>20/D</sub> )	[5]
Flash Point	96 °C (closed cup)	[5]
Solubility	Sparingly soluble in chloroform and slightly soluble in ethyl acetate.	[2]
Vapor Pressure	0.257 mmHg at 25 °C	[2]

Table 2: Thermodynamic Properties of **(2-Bromoethyl)cyclohexane**

Property	Value	Unit	Source
Standard Gibbs free energy of formation ( $\Delta_f G^\circ$ )	55.25	kJ/mol	Joback Calculated Property[7]
Enthalpy of formation at standard conditions ( $\Delta_f H^\circ_{\text{gas}}$ )	-127.80	kJ/mol	Joback Calculated Property[7]
Enthalpy of vaporization ( $\Delta_{\text{vap}} H^\circ$ )	54.2	kJ/mol	[8]
LogP (Octanol/Water Partition Coefficient)	3.35170	[2]	

## Spectroscopic Data

The structural features of **(2-Bromoethyl)cyclohexane** can be confirmed through various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum of **(2-Bromoethyl)cyclohexane** is expected to show complex multiplets for the cyclohexyl protons in the upfield region (approximately 0.9-2.0 ppm). The protons of the ethyl chain will be deshielded by the adjacent bromine atom, with the  $-\text{CH}_2\text{-Br}$  protons appearing as a triplet around 3.4 ppm and the  $-\text{CH}_2\text{-cyclohexyl}$  protons as a multiplet around 1.8 ppm.[9][10]
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexane ring and the ethyl chain. The carbon attached to the bromine atom ( $-\text{CH}_2\text{Br}$ ) will be the most downfield signal in the aliphatic region, typically appearing around 35-45 ppm. The carbons of the cyclohexane ring will appear in the range of 25-40 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **(2-Bromoethyl)cyclohexane** displays characteristic absorptions for C-H and C-Br bonds.[11]

- C-H stretching: Strong absorptions in the  $2850\text{-}2960\text{ cm}^{-1}$  region are characteristic of the C-H stretching vibrations of the  $\text{CH}_2$  groups in the cyclohexane ring and the ethyl chain.
- C-H bending: Absorptions around  $1450\text{ cm}^{-1}$  correspond to the scissoring and bending vibrations of the  $\text{CH}_2$  groups.
- C-Br stretching: A moderate to strong absorption in the fingerprint region, typically between  $500$  and  $700\text{ cm}^{-1}$ , is indicative of the C-Br stretching vibration.

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **(2-Bromoethyl)cyclohexane** will show a molecular ion peak ( $\text{M}^+$ ) and a characteristic  $\text{M}+2$  peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural isotopic abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).<sup>[12]</sup> Common fragmentation patterns include the loss of a bromine radical ( $\text{M-Br}$ ) and cleavage of the ethylcyclohexane side chain, leading to fragments corresponding to the cyclohexyl moiety.<sup>[13]</sup>

## Safety and Handling

**(2-Bromoethyl)cyclohexane** is classified as an irritant.<sup>[3]</sup>

- Hazard Statements:
  - H315: Causes skin irritation.<sup>[3]</sup>
  - H319: Causes serious eye irritation.<sup>[3]</sup>
  - H335: May cause respiratory irritation.<sup>[3]</sup>
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.<sup>[3]</sup>
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.<sup>[3]</sup>
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.<sup>[3]</sup>

- First Aid Measures:

- Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
- Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
- Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]
- Ingestion: Do NOT induce vomiting. Get medical attention.[3]

Store in a well-ventilated place. Keep container tightly closed.[3]

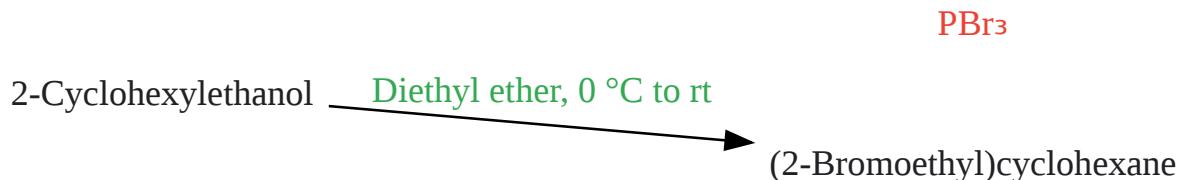
## Experimental Protocols

**(2-Bromoethyl)cyclohexane** is a valuable reagent for introducing the cyclohexylethyl moiety into molecules. Below are detailed protocols for its synthesis and representative reactions.

### Synthesis of **(2-Bromoethyl)cyclohexane**

This protocol describes the synthesis of **(2-Bromoethyl)cyclohexane** from 2-cyclohexylethanol via bromination with phosphorus tribromide.[14]

Reaction Scheme:



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### Synthesis of **(2-Bromoethyl)cyclohexane**.

Materials:

- 2-Cyclohexylethanol
- Phosphorus tribromide ( $PBr_3$ )
- Anhydrous diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

**Procedure:**

- In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-cyclohexylethanol (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture over crushed ice.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation to obtain pure **(2-Bromoethyl)cyclohexane**.

## Nucleophilic Substitution (S<sub>n</sub>2) Reaction

This protocol details a typical S<sub>n</sub>2 reaction of **(2-Bromoethyl)cyclohexane** with sodium azide to form 2-cyclohexylethyl azide.

Reaction Scheme:



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S<sub>n</sub>2 reaction of **(2-Bromoethyl)cyclohexane**.

Materials:

- **(2-Bromoethyl)cyclohexane**
- Sodium azide (NaN<sub>3</sub>)
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Deionized water
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator.

## Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve **(2-Bromoethyl)cyclohexane** (1.0 eq) in anhydrous DMF.
- Add sodium azide (1.2 eq) to the solution.
- Heat the reaction mixture to 60 °C and stir for 12-24 hours.
- Monitor the reaction progress by TLC or GC-MS.
- After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
- Extract the aqueous layer with diethyl ether (3 x volume of DMF).
- Combine the organic layers and wash with deionized water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude 2-cyclohexylethyl azide can be used in subsequent steps or purified by column chromatography if necessary.

## Elimination (E2) Reaction

This protocol describes a typical E2 elimination reaction of **(2-Bromoethyl)cyclohexane** using a strong, sterically hindered base, potassium tert-butoxide, to yield vinylcyclohexane.

## Reaction Scheme:



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## E2 elimination of **(2-Bromoethyl)cyclohexane**.

### Materials:

- **(2-Bromoethyl)cyclohexane**
- Potassium tert-butoxide (KOtBu)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

### Procedure:

- In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve **(2-Bromoethyl)cyclohexane** (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
- Add potassium tert-butoxide (1.5 eq) portion-wise to the stirred solution at room temperature.
- Stir the reaction mixture at room temperature for 4-8 hours.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (the product is volatile).

- The crude vinylcyclohexane can be purified by distillation.

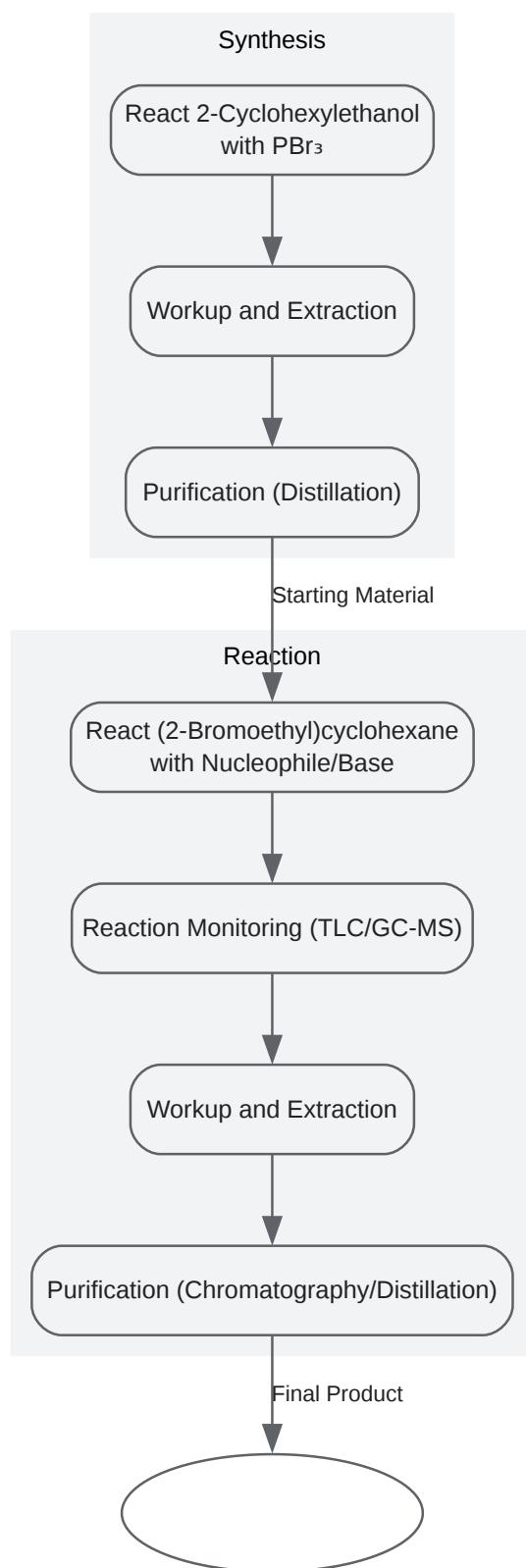
## Applications in Drug Development

**(2-Bromoethyl)cyclohexane** serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. The cyclohexylethyl moiety can be found in a number of drug candidates and approved drugs, where it often contributes to the lipophilicity and binding affinity of the molecule.

- As a Reagent in Cross-Coupling and Grignard Reactions: It is utilized in the synthesis of immunosuppressive agents and agonists for human vitamin D resistant rickets.[\[2\]](#)
- Synthesis of P2X7 Antagonists: Patent literature indicates the use of related cyclohexyl derivatives in the synthesis of P2X7 antagonists, which are being investigated for the treatment of inflammatory diseases.[\[15\]](#)[\[16\]](#)
- Opioid Analgesics: While not a direct precursor, the cyclohexyl ring is a key structural feature in some opioid analgesics like Tilidine.[\[17\]](#) The synthetic strategies for such molecules often involve building blocks that introduce cyclic aliphatic moieties.

## Experimental Workflows

A general workflow for the synthesis and subsequent reactions of **(2-Bromoethyl)cyclohexane** is depicted below.

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General experimental workflow.

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